(Tetrahydro-2H-thiopyran-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry
(Tetrahydro-2H-thiopyran-4-yl)methanol: A Key Building Block in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, saturated sulfur-containing rings, such as the thiane moiety, have garnered significant interest. (Tetrahydro-2H-thiopyran-4-yl)methanol, also known as thian-4-ylmethanol, is a prime example of such a versatile building block. Its unique stereoelectronic properties, stemming from the presence of a sulfur atom within a saturated six-membered ring, coupled with a reactive primary alcohol functional group, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth exploration of the properties, synthesis, and applications of (Tetrahydro-2H-thiopyran-4-yl)methanol, with a particular focus on its role in the development of targeted therapies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental to its effective utilization in synthetic chemistry.
CAS Number: 100277-27-8[1][2][3]
Table 1: Physicochemical Properties of (Tetrahydro-2H-thiopyran-4-yl)methanol
| Property | Value | Source(s) |
| Molecular Formula | C6H12OS | [3] |
| Molecular Weight | 132.22 g/mol | [1] |
| Physical State | Liquid (Note: Some sources report it as a solid, indicating potential polymorphism or dependence on purity) | [1][4] |
| Partition Coefficient (LogP) | 0.537 | [1] |
| IUPAC Name | thian-4-ylmethanol | [1] |
Spectroscopic Characterization:
The structural integrity of (Tetrahydro-2H-thiopyran-4-yl)methanol can be unequivocally confirmed through a combination of spectroscopic techniques. The following data provides a reference for its characterization:
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¹H NMR (400 MHz, CDCl₃) δ: 3.46 (d, J=5.8 Hz, 2H), 2.73–2.59 (m, 4H), 2.09 (dq, J=13.0, 3.0 Hz, 2H), 1.58 (br s, 1H), 1.56–1.49 (m, 1H), 1.39 (tdd, J=12.3, 11.7, 3.5 Hz, 2H).
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¹³C NMR (100 MHz, CDCl₃) δ: 67.9, 39.9, 30.5, 28.2.
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Infrared (IR) (neat, cm⁻¹): 3366, 2915, 1428, 1270, 1036.
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Mass Spectrometry (MS) m/z: 132 [M]⁺, 86 (100%).
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High-Resolution Mass Spectrometry (HRMS) (EI): Calculated for C₆H₁₂OS: 132.0609, Found: 132.0599.
Synthesis Protocol: A Step-by-Step Guide
The following is a detailed, self-validating protocol for the synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol, adapted from established literature. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Diagram 1: Synthesis Workflow of (Tetrahydro-2H-thiopyran-4-yl)methanol
Caption: A three-step synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol.
Experimental Protocol:
Step 1: Synthesis of Tetrahydro-2H-thiopyran-4-carbonitrile
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Rationale: This step introduces the carbon atom that will become the hydroxymethyl group via a nitrile intermediate. TosMIC is a versatile reagent for the conversion of ketones to nitriles.
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-4H-thiopyran-4-one in dimethoxyethane (DME).
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Cool the solution to 0 °C in an ice bath.
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Add a solution of toluenesulfonylmethyl isocyanide (TosMIC) in DME to the cooled ketone solution.
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Slowly add a solution of potassium tert-butoxide in tert-butanol to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.
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Stir the reaction at 0 °C for the recommended time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.
Step 2: Hydrolysis to Tetrahydro-2H-thiopyran-4-carboxylic acid
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Rationale: The nitrile is hydrolyzed under basic conditions to the corresponding carboxylic acid. The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic substrate and the inorganic base.
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To a solution of Tetrahydro-2H-thiopyran-4-carbonitrile in ethanol, add an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux and stir for several hours, again monitoring by TLC.
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After the reaction is complete, cool the mixture to 0 °C and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2-3.
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Extract the carboxylic acid product with an organic solvent.
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Dry the organic layer and concentrate in vacuo.
Step 3: Reduction to (Tetrahydro-2H-thiopyran-4-yl)methanol
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Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the carboxylic acid to the primary alcohol. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive LiAlH₄.
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In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C.
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Slowly add a solution of the carboxylic acid from Step 2 in anhydrous THF to the LiAlH₄ suspension. This addition must be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.
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Allow the reaction to stir at room temperature until completion (monitored by TLC).
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Carefully quench the reaction by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.
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Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF.
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Concentrate the filtrate under reduced pressure to obtain the crude (Tetrahydro-2H-thiopyran-4-yl)methanol.
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Purify the product by column chromatography on silica gel.
Application in Drug Discovery: A Case Study with GSK2801
The utility of (Tetrahydro-2H-thiopyran-4-yl)methanol as a building block is exemplified in the synthesis of GSK2801, a potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[5][6][7] Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, and their dysregulation is implicated in various diseases, including cancer.
Diagram 2: Role of the Thiane Moiety in GSK2801 Synthesis
Caption: Synthetic utility of the thiane scaffold in GSK2801 development.
In the synthesis of GSK2801, a derivative of (Tetrahydro-2H-thiopyran-4-yl)methanol plays a crucial role. The parent alcohol is first oxidized to the corresponding sulfone, (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanol. This sulfone is then converted to a tosylate, (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl 4-methylbenzenesulfonate.[8] This activated intermediate is then used in subsequent steps to construct the final inhibitor molecule.
The rationale for incorporating the thiane sulfone moiety into the final drug candidate likely stems from several key considerations in medicinal chemistry:
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Modulation of Physicochemical Properties: The introduction of the sulfone group significantly increases the polarity of the molecule. This can be a strategic move to fine-tune properties such as solubility, cell permeability, and metabolic stability, which are critical for the overall pharmacokinetic profile of a drug.
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Vectorial Interactions: The sulfone oxygens can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the target protein's binding pocket, thereby enhancing binding affinity and selectivity.
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Scaffold Hopping and Novelty: Employing less common bioisosteres like the thiane sulfone allows for "scaffold hopping," a strategy to move into novel chemical space and potentially circumvent existing patents or develop compounds with improved properties compared to more conventional carbocyclic or other heterocyclic analogs.
The development of GSK2801 underscores the importance of having a diverse toolkit of building blocks like (Tetrahydro-2H-thiopyran-4-yl)methanol. The ability to readily access and modify such scaffolds is a key enabler for medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds into clinical candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (Tetrahydro-2H-thiopyran-4-yl)methanol.
GHS Hazard Statements:
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H315: Causes skin irritation.[5]
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H319: Causes serious eye irritation.[5]
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H335: May cause respiratory irritation.[5]
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the full Safety Data Sheet (SDS) for this compound before use to be fully aware of all potential hazards and handling requirements.
Conclusion
(Tetrahydro-2H-thiopyran-4-yl)methanol stands out as a valuable and versatile building block for researchers in the pharmaceutical and chemical industries. Its well-defined structure, coupled with the reactivity of its primary alcohol, provides a gateway to a wide array of more complex molecules. The successful incorporation of its derivative into the BAZ2A/B bromodomain inhibitor GSK2801 is a testament to the strategic advantage that such non-classical scaffolds can offer in the quest for novel and effective therapeutics. As the demand for new chemical entities with improved drug-like properties continues to grow, the importance of foundational building blocks like (Tetrahydro-2H-thiopyran-4-yl)methanol is set to increase, solidifying its place in the modern synthetic chemist's toolbox.
References
-
Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. PMC - PubMed Central. Available at: [Link]
-
Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. ResearchGate. Available at: [Link]
-
(tetrahydro-2H-thiopyran-4-yl)methanol. Vihasibio Sciences PVT LTD. Available at: [Link]
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